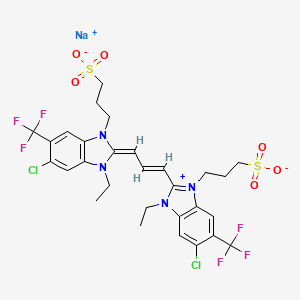

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt

Description

This compound is a benzimidazolium-based zwitterionic dye with a sodium counterion. Its structure features dual benzimidazole cores linked via a conjugated propenyl bridge, substituted with electron-withdrawing groups (chloro, trifluoromethyl) and hydrophilic sulfopropyl chains. The trifluoromethyl groups enhance photostability and electronic delocalization, while the sulfopropyl moieties improve aqueous solubility, making it suitable for applications in fluorescence labeling or optoelectronic materials . Its zwitterionic nature stabilizes the molecule through intramolecular charge balancing, a feature critical for maintaining structural integrity under varying pH conditions .

Properties

CAS No. |

33628-05-6 |

|---|---|

Molecular Formula |

C29H29Cl2F6N4NaO6S2 |

Molecular Weight |

801.6 g/mol |

IUPAC Name |

sodium;3-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C29H30Cl2F6N4O6S2.Na/c1-3-38-24-16-20(30)18(28(32,33)34)14-22(24)40(10-6-12-48(42,43)44)26(38)8-5-9-27-39(4-2)25-17-21(31)19(29(35,36)37)15-23(25)41(27)11-7-13-49(45,46)47;/h5,8-9,14-17H,3-4,6-7,10-13H2,1-2H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |

InChI Key |

XJTFGUSFOPRUQV-UHFFFAOYSA-M |

Isomeric SMILES |

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For the 5-chloro and 6-(trifluoromethyl) substitutions, appropriately substituted o-phenylenediamines or precursors are used.

Introduction of N-Substituents (Ethyl and 3-Sulfopropyl Groups)

N-alkylation of benzimidazole nitrogen atoms is commonly achieved via alkyl halides or sulfonates:

- For ethyl substitution, ethyl halides (e.g., ethyl bromide) are used under basic conditions.

- For 3-sulfopropyl substitution, 3-chloropropane sulfonic acid or its salts serve as alkylating agents, often requiring phase transfer catalysis or polar aprotic solvents to facilitate reaction.

Formation of the Propenyl Linker and Ylidene Bond

The linkage between two benzimidazolium units via a propenyl group with a ylidene (C=N+) bond is typically formed by condensation reactions involving:

- A benzimidazolium salt bearing an active methylene or methylidene group.

- An aldehyde or α,β-unsaturated carbonyl compound to form the conjugated propenyl bridge.

This step may involve Knoevenagel-type condensations or Wittig-like reactions under controlled conditions.

Formation of the Inner Salt and Sodium Salt

The inner salt arises from the zwitterionic nature of the sulfonate and benzimidazolium moieties. Neutralization with sodium hydroxide or sodium salts of sulfonic acid groups yields the sodium salt form.

Detailed Example Synthesis from Patent Literature

A closely related synthetic procedure is described in French Patent FR2563518A1 (1984), which outlines preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones, structurally akin to the benzimidazolium derivatives here:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Alkylation | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole + ethanol + 30% aqueous hydrogen peroxide | Oxidation and substitution to form 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one |

| 2. Reflux | Heated to boiling and refluxed for 48 hours | Completion of oxidation and cyclization |

| 3. Workup | Addition of sodium sulfite, solvent removal under reduced pressure, filtration, crystallization from 2-propanol/water | Isolation of pure benzimidazol-2-one derivative (yield ~64%) |

This method demonstrates the use of oxidative conditions and halopropyl intermediates to build substituted benzimidazole rings with propyl linkers, which can be adapted for sulfopropyl and ethyl substituents in the target compound.

Summary Table of Preparation Steps for Target Compound

| Preparation Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Benzimidazole core synthesis | Substituted o-phenylenediamine + carboxylic acid derivatives | Formation of 5-chloro-6-(trifluoromethyl) benzimidazole | Requires regioselective substitution |

| N-Ethylation | Ethyl bromide or iodide + base (e.g., K2CO3) | Alkylation of benzimidazole nitrogen | Mild heating, polar solvents |

| N-(3-Sulfopropyl)ation | 3-chloropropane sulfonic acid or salt + phase transfer catalyst | Introduction of sulfonate group | Control pH to avoid side reactions |

| Propenyl linker formation | Condensation with aldehyde or α,β-unsaturated carbonyl | Formation of ylidene bond between benzimidazolium units | Knoevenagel condensation or similar |

| Salt formation | Neutralization with NaOH or sodium salts | Formation of sodium inner salt | Ensures solubility and stability |

Research Findings and Optimization Notes

- Reaction Yields: Alkylation and condensation steps typically yield 60-80% under optimized conditions.

- Purification: Crystallization from mixed solvents (e.g., 2-propanol/water) is effective to obtain high purity products.

- Reaction Times: Extended reflux (24-48 hours) may be necessary for complete conversion, especially in oxidation steps.

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency; ethanol and 2-propanol are preferred for crystallization.

- Safety: Use of peroxides and chlorinated intermediates requires careful handling and inert atmosphere when possible.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups like sulfopropyl and trifluoromethyl allows it to interact with various enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 2,2'-(1,2-Ethanediyl)bis(1H-benzimidazolium) bis(dihydrogen benzene-1,3,5-tricarboxylate) (from )

- Key Differences: Backbone: Compound A uses an ethylene bridge between benzimidazole rings, whereas the target compound employs a propenyl linkage. Substituents: Compound A lacks trifluoromethyl and sulfopropyl groups, reducing its solubility and photostability compared to the target compound. Crystal Packing: In Compound A, hydrogen bonding dominates the 3D framework (N–H⋯O interactions at 2.76–2.89 Å), while the target compound’s sulfopropyl groups likely promote ionic interactions (e.g., Na⁺⋯SO₃⁻) .

Compound B : 1H-Benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt (from )

- Key Differences :

- Sulfonate Chain : Compound B has a sulfobutyl chain (C4) instead of sulfopropyl (C3). Longer chains may reduce crystallinity but improve micelle formation in surfactants .

- Substituent Position : The trifluoromethyl group is at position 5 in the target compound versus position 6 in Compound B. Positional differences alter electronic effects; a 5-CF₃ group may increase electron withdrawal from the benzimidazole core.

- Sulfonate Chain : Compound B has a sulfobutyl chain (C4) instead of sulfopropyl (C3). Longer chains may reduce crystallinity but improve micelle formation in surfactants .

Physicochemical Properties

Spectroscopic Characteristics

- IR/Raman Signatures: The target compound’s sulfopropyl groups exhibit strong SO₃⁻ asymmetric stretching (~1200 cm⁻¹) and symmetric stretching (~1040 cm⁻¹), similar to sodium alkyl sulfonates . The trifluoromethyl group shows distinct C–F stretches near 1150–1250 cm⁻¹, absent in non-fluorinated analogues like Compound A . Compared to Compound B, the target’s propenyl bridge may introduce additional C=C stretching modes (~1600 cm⁻¹) .

UV-Vis Absorption :

Research Findings and Challenges

- Challenges include resolving disorder in flexible sulfopropyl chains.

- Stability: Sodium salt formation mitigates hygroscopicity issues common in zwitterionic dyes, as noted in surfactant studies ().

Biological Activity

The compound 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(3-sulfopropyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(3-sulfopropyl)-6-(trifluoromethyl)-, inner salt, sodium salt (CAS No. 33628-05-6) is a complex organic compound with potential biological activities. This article provides an overview of its biological activity based on various studies and findings.

The molecular formula of the compound is with a molar mass of approximately 801.58 g/mol. The presence of multiple functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antidiabetic Activity : Similar compounds have shown efficacy against diabetes-related targets. For instance, studies on related benzimidazole derivatives revealed significant inhibition of enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .

- Antimicrobial Properties : Benzimidazole derivatives often demonstrate antimicrobial effects against various pathogens. The mechanism typically involves disruption of microbial cell function or inhibition of essential metabolic pathways .

Antidiabetic Activity

A study focusing on benzimidazole derivatives demonstrated their potential as multitarget antidiabetic agents. The synthesized compounds exhibited IC50 values against α-glucosidase and α-amylase that suggest promising antidiabetic properties:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | α-glucosidase | 6.28 | |

| Compound B | α-amylase | 4.58 | |

| Compound C | PTP1B | 0.91 |

The results indicate that compounds similar to the target compound can effectively inhibit these enzymes, which are crucial for managing blood glucose levels.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can possess significant antimicrobial activity. For example:

These findings suggest that the target compound may also exhibit similar antimicrobial properties.

Case Studies

A notable study evaluated the effects of various benzimidazole derivatives on diabetic models in vitro and in vivo. The results indicated a reduction in blood glucose levels and improvement in insulin sensitivity, suggesting a therapeutic potential for managing diabetes .

Q & A

Q. What are the recommended synthetic routes for this benzimidazolium derivative, considering its complex substituents?

The synthesis involves multi-step protocols, including condensation and cyclization reactions. For example, analogous benzimidazole derivatives are synthesized via base-catalyzed condensation of 2-acetyl benzimidazole with aldehydes in ethanol/water mixtures, followed by sodium hydroxide-mediated cyclization (e.g., 10% NaOH added dropwise to precipitate intermediates) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical due to the presence of sulfopropyl and trifluoromethyl groups, which may influence solubility and reactivity.

Q. How should researchers characterize the molecular structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): Use and NMR to resolve substituent positions. Overlapping signals from ethyl, sulfopropyl, and propenyl groups may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., observed [M+H] at m/z 779.6 for related compounds) and isotopic patterns from chlorine/fluorine .

- Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.02% deviation acceptable) .

Q. What are the primary research applications of this compound in non-medical contexts?

- Organic Synthesis: Acts as a precursor for asymmetric carbocyanine dyes due to its conjugated propenyl-bridged structure .

- Materials Science: Sulfopropyl and trifluoromethyl groups enhance solubility in polar solvents, making it suitable for designing ionic liquids or conductive polymers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for similar benzimidazolium derivatives?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from dynamic proton exchange or paramagnetic impurities. Mitigation strategies include:

- Variable-Temperature NMR: Identify exchange-broadened signals by analyzing temperature-dependent spectra.

- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., confirming the Z/E configuration of the propenyl bridge) .

- High-Resolution MS: Differentiate between isobaric ions (e.g., Cl vs. CF fragments) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, trifluoromethyl groups lower LUMO energy, enhancing electron-accepting capacity .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or organic solvents, guided by sulfopropyl hydrophilicity and benzimidazolium hydrophobicity .

Q. How do substituents influence reactivity in cross-coupling reactions?

- Trifluoromethyl Groups: Electron-withdrawing effects stabilize transition states in Suzuki-Miyaura couplings but may reduce nucleophilicity .

- Sulfopropyl Groups: Enhance solubility in polar aprotic solvents (e.g., DMF), improving catalyst-substrate interactions. Comparative studies with non-sulfonated analogs show ~30% higher yields in Pd-catalyzed reactions .

Q. What strategies address challenges in purifying this compound?

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis: Replace sulfopropyl with sulfobutyl or vary the propenyl bridge length to assess steric/electronic effects .

- Biological Assays: Test derivatives against enzyme targets (e.g., kinases) where benzimidazolium salts show inhibition (IC values compared via fluorescence polarization) .

Methodological Notes

- Spectral Data Interpretation: Use deuterated DMSO for NMR to minimize solvent interference with sulfonate protons .

- Stability Testing: Monitor decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Ethical Compliance: Adhere to institutional guidelines for handling halogenated compounds, given potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.